

Quercetin 3,5,3'-trimethyl ether: A Technical Safety and Toxicity Profile

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Compound of Interest

Compound Name: Quercetin 3,5,3'-trimethyl ether

Cat. No.: B14754521

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Disclaimer: Limited direct safety and toxicity data are available for **Quercetin 3,5,3'-trimethyl ether**. This technical guide provides a comprehensive overview of the safety profile of the parent compound, quercetin, and discusses the potential implications of methylation on its biological activity and toxicity based on available scientific literature. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Quercetin is a naturally occurring flavonoid found in a wide variety of fruits, vegetables, and grains. It has been extensively studied for its antioxidant, anti-inflammatory, and potential therapeutic properties. **Quercetin 3,5,3'-trimethyl ether** is a derivative of quercetin where the hydroxyl groups at positions 3, 5, and 3' are replaced by methoxy groups. Methylation can significantly alter the physicochemical and biological properties of flavonoids, including their metabolic stability, bioavailability, and interaction with cellular targets. This guide summarizes the available safety and toxicity data for quercetin and explores the potential safety profile of its trimethylated form.

Inferred Safety Profile of Quercetin 3,5,3'-trimethyl ether

Direct toxicological studies on **Quercetin 3,5,3'-trimethyl ether** are not readily available in the public domain. However, insights into its potential safety can be inferred from the extensive data on quercetin and the known effects of flavonoid methylation.

Methylation is a common metabolic pathway for flavonoids in vivo. Generally, methylation of flavonoids is considered a detoxification process that increases their metabolic stability and facilitates excretion. Studies on other methylated flavonoids suggest that methylation can lead to improved intestinal absorption and metabolic stability, potentially resulting in higher oral bioavailability compared to their non-methylated parent compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Research on methylated quercetin metabolites indicates that while they may retain some biological activity, the toxic potential is often reduced. For instance, methylation of the catechol group in quercetin has been shown to decrease its pro-oxidant activity and its reactivity towards DNA.[\[5\]](#) This suggests that **Quercetin 3,5,3'-trimethyl ether** may exhibit a favorable safety profile compared to quercetin. However, it is also important to note that some studies have investigated the potential for enhanced toxicity of certain methylated quercetin derivatives, indicating that the specific pattern of methylation is crucial.

Quantitative Toxicity Data for Quercetin

The following tables summarize the available quantitative toxicity data for the parent compound, quercetin.

Table 1: Acute Toxicity of Quercetin

Test Species	Route of Administration	LD50	Reference
Mouse	Oral	160 mg/kg	[6]
Rat	Oral	>2000 mg/kg	[7]

Table 2: Genotoxicity of Quercetin

Assay	Test System	Result	Reference
Ames Test	Salmonella typhimurium	Positive (with and without metabolic activation)	[8]
In vivo Micronucleus Assay	Rat Bone Marrow	Negative	[7]
In vivo Unscheduled DNA Synthesis (UDS)	Rat Hepatocytes	Negative	[7]

Table 3: Carcinogenicity of Quercetin

Species	Route	Dosing	Findings	Reference
F344 Rats	Oral (feed)	Up to 5% in diet for 104 weeks	No significant carcinogenic effects	[9]

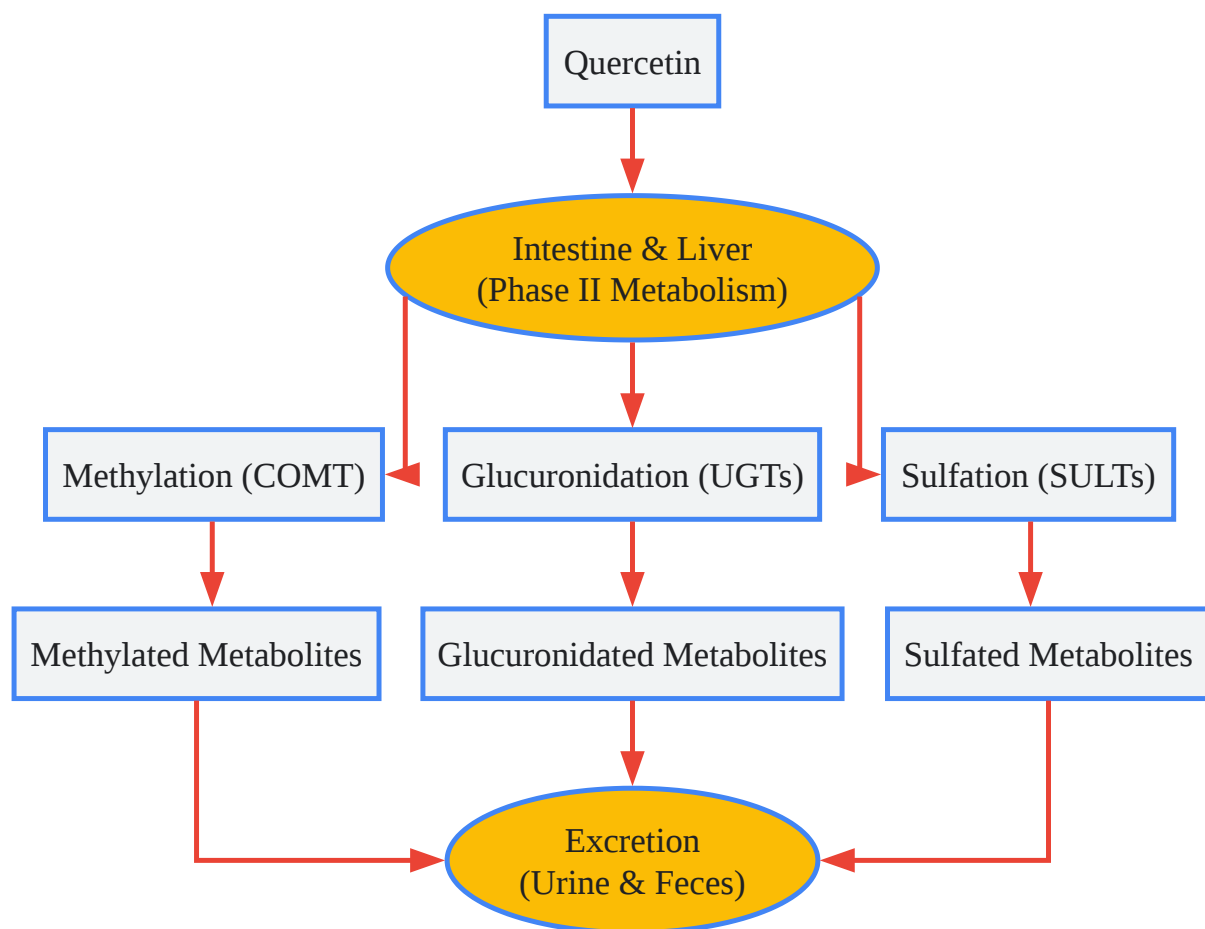
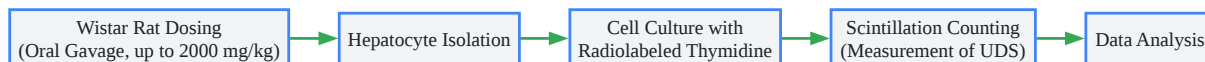
Experimental Protocols

Detailed methodologies for key toxicological studies on quercetin are crucial for the interpretation of the data.

4.1. In vivo Bone Marrow Micronucleus Assay

- Test System: Wistar rats.
- Administration: Oral gavage.
- Dose Levels: Up to 2000 mg/kg body weight.
- Protocol: Animals are dosed with the test substance. At 24 and 48 hours post-dosing, bone marrow is extracted from the femur. The bone marrow cells are then smeared on slides, stained, and analyzed for the presence of micronucleated polychromatic erythrocytes (MN-PCEs). An increase in the frequency of MN-PCEs in treated groups compared to a concurrent vehicle control group indicates a potential for chromosomal damage.[7]

- Diagram:



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